molecular formula C11H14O3 B8707571 4-(1-Hydroxy-1-methyl-ethyl)-3-methyl-benzoic acid

4-(1-Hydroxy-1-methyl-ethyl)-3-methyl-benzoic acid

Cat. No.: B8707571
M. Wt: 194.23 g/mol
InChI Key: TXAMHZNACDFLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxy-1-methyl-ethyl)-3-methyl-benzoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)-3-methylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-7-6-8(10(12)13)4-5-9(7)11(2,3)14/h4-6,14H,1-3H3,(H,12,13)

InChI Key

TXAMHZNACDFLME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-3-methylbenzoic acid (3.96 g, 18.4 mmol) was dissolved in tetrahydrofuran (100 mL) and the solution was cooled to −78° C. n-Butyllithium in hexanes (16.2 mL of 2.5 M, 41 mmol) was added dropwise over 20 minutes. The reaction mixture was allowed to stir for 30 minutes at −78° C. and then acetone (1.35 mL, 18.4 mmol) was added in a dropwise manner. The reaction mixture was allowed to stir for 30 minutes at −78° C., and then allowed to warm to room temperature. The reaction mixture was then diluted with 1M aqueous sodium hydroxide (100 mL). The organic layer was discarded and then the aqueous layer was acidified with 4M aqueous hydrochloric acid. The aqueous layer was then extracted 3 times with ethyl acetate. The combined extracts were dried over sodium sulfate and then concentrated in vacuo. The crude material was purified by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to give 4-(1-hydroxy-1-methyl-ethyl)-3-methyl-benzoic acid (1.51 g, 42%). 1H NMR (400 MHz, DMSO) δ 12.74 (s, 1H), 7.68 (dd, J=3.9, 2.5 Hz, 2H), 7.55 (d, J=8.7 Hz, 1H), 5.06 (s, 1H), 2.56 (s, 3H), 1.51 (s, 6H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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